2,4-difluoro-N~1~-{3-[(2-hydroxyethyl)sulfanyl]-5-nitrophenyl}benzamide
Overview
Description
2,4-difluoro-N~1~-{3-[(2-hydroxyethyl)sulfanyl]-5-nitrophenyl}benzamide is a complex organic compound that features a benzamide core substituted with difluoro, hydroxyethylthio, and nitrophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-difluoro-N~1~-{3-[(2-hydroxyethyl)sulfanyl]-5-nitrophenyl}benzamide typically involves multiple steps, starting with the preparation of the core benzamide structure. . The hydroxyethylthio group is introduced via a nucleophilic substitution reaction, where a thiol group reacts with an appropriate electrophile. The nitrophenyl group is usually introduced through nitration reactions, using reagents like nitric acid and sulfuric acid .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, with optimizations for yield and purity. This often includes the use of continuous flow reactors for better control over reaction conditions and improved safety. The choice of solvents, catalysts, and purification methods are critical factors in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
2,4-difluoro-N~1~-{3-[(2-hydroxyethyl)sulfanyl]-5-nitrophenyl}benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas over a palladium catalyst.
Substitution: The difluoro groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
2,4-difluoro-N~1~-{3-[(2-hydroxyethyl)sulfanyl]-5-nitrophenyl}benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions due to its unique functional groups.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of advanced materials and chemical processes
Mechanism of Action
The mechanism of action of 2,4-difluoro-N~1~-{3-[(2-hydroxyethyl)sulfanyl]-5-nitrophenyl}benzamide involves its interaction with specific molecular targets. The difluoro groups can enhance binding affinity to certain enzymes or receptors, while the hydroxyethylthio group can participate in hydrogen bonding and other interactions. The nitrophenyl group may be involved in electron transfer processes, contributing to the compound’s overall activity .
Comparison with Similar Compounds
Similar Compounds
2,4-difluoro-N~1~-{3-[(2-hydroxyethyl)sulfanyl]-5-nitrophenyl}benzamide: Unique due to the combination of difluoro, hydroxyethylthio, and nitrophenyl groups.
2,3-difluoro-4-hydroxybenzoic acid: Similar in having difluoro and hydroxy groups but lacks the thio and nitrophenyl groups.
2-[(4-ethynyl-2-fluorophenyl)amino]-3,4-difluoro-N-(2-hydroxyethoxy)benzamide: Similar in having difluoro and hydroxy groups but differs in the presence of an ethynyl group and the absence of a nitrophenyl group.
Properties
IUPAC Name |
2,4-difluoro-N-[3-(2-hydroxyethylsulfanyl)-5-nitrophenyl]benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12F2N2O4S/c16-9-1-2-13(14(17)5-9)15(21)18-10-6-11(19(22)23)8-12(7-10)24-4-3-20/h1-2,5-8,20H,3-4H2,(H,18,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXZNKNVNXULQSA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C(=O)NC2=CC(=CC(=C2)SCCO)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F2N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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